

# The Discovery of Lasalocid from Streptomyces lasaliensis: A Technical Guide

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An in-depth exploration of the discovery, biosynthesis, and characterization of the polyether ionophore antibiotic, **Lasalocid**, produced by the bacterium Streptomyces lasaliensis (reclassified as Streptomyces **lasalocid**i). This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

#### Introduction

**Lasalocid** is a polyether ionophore antibiotic first isolated from the fermentation broth of Streptomyces lasaliensis. It is widely used in the veterinary field as a coccidiostat and for improving feed efficiency in ruminants. Its unique chemical structure and biological activity as an ion-carrier have also made it a subject of interest for other therapeutic applications. This technical guide provides a comprehensive overview of the discovery of **Lasalocid**, from the fermentation of the producing organism to its isolation, characterization, and the elucidation of its biosynthetic pathway.

# Fermentation of Streptomyces lasalocidi for Lasalocid Production

The production of **Lasalocid** is achieved through the submerged fermentation of Streptomyces **lasalocid**i. The following protocol outlines a typical three-stage fermentation process.

## **Inoculum Development**



Aseptic techniques are critical throughout the inoculum development and fermentation process to prevent contamination.

#### Stage 1: Spore Suspension and Initial Culture

- Strain Maintenance: Lyophilized cultures of Streptomyces **lasalocid**i (e.g., ATCC 31180) are revived and maintained on a suitable agar medium, such as ISP Medium 2.
- Inoculation: A loopful of spores from a mature culture is used to inoculate a seed medium. A
  typical seed medium composition is provided in Table 1.
- Incubation: The seed culture is incubated in a baffled flask on a rotary shaker at a controlled temperature and agitation speed to ensure adequate aeration and growth.

#### Stage 2: Intermediate Culture

- Scale-Up: A portion of the actively growing seed culture is transferred to a larger volume of the same seed medium to generate a sufficient biomass for inoculating the production fermenter.
- Incubation: The intermediate culture is incubated under the same conditions as the initial culture until it reaches the late logarithmic growth phase.

#### **Production Fermentation**

- 1. Fermenter Preparation: A production-scale fermenter is charged with the production medium (see Table 1 for a typical composition) and sterilized.
- 2. Inoculation: The fermenter is inoculated with the intermediate culture.
- 3. Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and agitation to optimize **Lasalocid** production. A typical fermentation run lasts for several days.

#### Table 1: Typical Media Composition for **Lasalocid** Fermentation



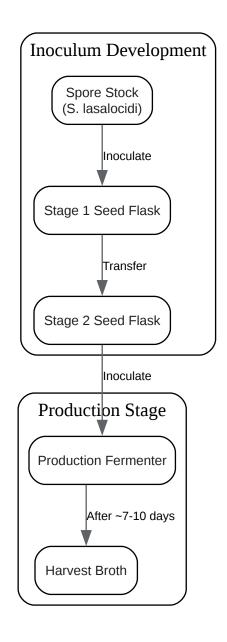
Component	Seed Medium (% w/v)	Production Medium (% w/v)
Corn Steep Liquor	1.3	-
Dextrin	3.0	-
CaCO₃	0.2	-
Starch	-	Varies
Soybean Meal	-	Varies
Yeast Powder	-	Varies
Oils (as carbon source)	-	Varies

Note: The exact composition of the production medium, particularly the carbon and nitrogen sources, can be optimized for higher yields and is often proprietary.

# **Experimental Workflow for Fermentation**

The following diagram illustrates the general workflow for the fermentation process.





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Caption: Workflow for **Lasalocid** production via fermentation.

## **Extraction and Purification of Lasalocid**

**Lasalocid** is primarily located within the mycelia of Streptomyces **lasalocid**i. The following protocol is based on a patented method for its extraction and purification from the fermentation broth.[1]

#### **Pre-treatment of Fermentation Broth**



- pH Adjustment: The pH of the harvested fermentation broth is adjusted to between 10 and 11 using a 30-40% sodium hydroxide solution with stirring for approximately 60-80 minutes.[1]
- Mycelia Separation: The alkalized broth is allowed to stand for 40-60 minutes, after which the
  mycelia are separated from the liquid phase by filtration (e.g., using a plate and frame filter).
   [1]
- Washing and Drying: The collected mycelial cake is washed with water and then dried (e.g., using microwave drying) to obtain a dry mycelial powder.[1]

#### **Solvent Extraction**

- Leaching: The dried mycelial powder is leached with a mixed organic solvent, such as isooctane containing 8-10% methanol, with stirring.[1]
- Filtration: The mixture is filtered to separate the mycelial debris from the organic solvent containing the dissolved **Lasalocid**.[1]

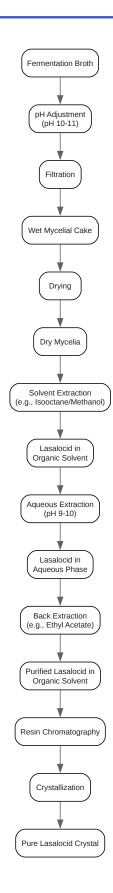
#### **Purification**

- Aqueous Extraction: The organic extract is then extracted with purified water at a pH of 9-10.
   This transfers the Lasalocid into the aqueous phase.[1]
- Back Extraction: The pH of the aqueous phase is adjusted, and the Lasalocid is backextracted into an organic solvent like ethyl acetate or butyl acetate.
- Resin Adsorption and Elution: The organic phase is passed through a resin column to adsorb the Lasalocid, which is then eluted with a suitable solvent.[1]
- Crystallization: The eluted solution is concentrated, and **Lasalocid** is crystallized. This process can yield a product with a purity of up to 98% and an overall extraction yield of over 80%.[1]

## **Experimental Workflow for Extraction and Purification**

The following diagram outlines the key steps in the extraction and purification of **Lasalocid**.





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Caption: Workflow for Lasalocid extraction and purification.



## **Characterization of Lasalocid**

The structure and properties of **Lasalocid** have been extensively characterized using various spectroscopic techniques.

## **Spectroscopic Data**

Table 2: 13C NMR Chemical Shifts of Lasalocid in CDCl<sub>3</sub>

Carbon No.	Chemical Shift (ppm)	Carbon No.	Chemical Shift (ppm)
1	175.4	18	10.3
2	119.5	19	30.7
3	162.2	20	11.4
4	116.3	21	35.8
5	140.6	22	81.3
6	118.8	23	36.5
7	16.5	24	22.0
8	129.7	25	11.2
9	134.5	26	74.0
10	44.5	27	34.5
11	75.9	28	9.8
12	41.5	29	70.2
13	16.2	30	30.1
14	39.8	31	10.1
15	70.4	32	108.9
16	216.7	33	29.8
17	45.3	34	7.6



Data sourced from Seto, H., Westley, J. W., & Pitcher, R. G. (1978). The complete assignment of the 13C NMR spectra of **lasalocid** and the sodium salt-complex of the antibiotic. The Journal of Antibiotics, 31(4), 289-293.

Table 3: Selected 1H NMR Chemical Shifts of Lasalocid

Proton	Chemical Shift (ppm)
Aromatic Protons	~6.7 - 7.4
Methyl Protons	~0.7 - 2.2
Methylene and Methine Protons	~1.0 - 4.5

Note: The 1H NMR spectrum of **Lasalocid** is complex due to the large number of overlapping signals. The values provided are general ranges.

Table 4: Mass Spectrometry Data for Lasalocid

lon	m/z
[M+H] <sup>+</sup>	591.4
[M+Na] <sup>+</sup>	613.4
[M+K] <sup>+</sup>	629.4

Note: The observed ions can vary depending on the ionization technique and the mobile phase additives.

## **Biosynthesis of Lasalocid**

**Lasalocid** is a polyketide, synthesized by a type I polyketide synthase (PKS) enzyme complex encoded by a biosynthetic gene cluster in S. **lasalocid**i. The biosynthesis involves the sequential condensation of precursor molecules.

## **Precursor Units**



The backbone of **Lasalocid** is assembled from the following precursor units derived from primary metabolism:

- Five acetate units
- Four propionate units
- · Three butyrate units

## **Biosynthetic Pathway**

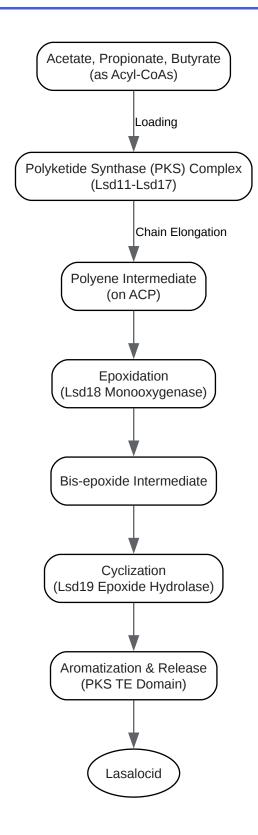
The biosynthesis of **Lasalocid** is a complex process involving a series of enzymatic reactions catalyzed by the PKS modules and tailoring enzymes.

- Chain Assembly: The polyketide chain is assembled on the PKS complex through the sequential addition of the precursor units. Each module of the PKS is responsible for one cycle of chain extension and modification (ketoreduction, dehydration, and enoylreduction).
   [2]
- Epoxidation: After the assembly of a polyene intermediate, a flavin-dependent monooxygenase (Lsd18) catalyzes the stereospecific epoxidation of two double bonds in the polyketide chain to form a bis-epoxide intermediate.[2][3]
- Cyclization: An epoxide hydrolase (Lsd19) then catalyzes the cyclization of the bis-epoxide intermediate to form the characteristic tetrahydrofuran and tetrahydropyran rings of Lasalocid.[2][3]
- Aromatization and Release: The final steps involve the formation of the 3-methyl-salicylic acid moiety and the release of the completed Lasalocid molecule from the PKS complex.[4]

# **Signaling Pathway Diagram**

The following diagram illustrates the key enzymatic steps in the biosynthesis of **Lasalocid**.





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Caption: Simplified biosynthetic pathway of Lasalocid.



#### Conclusion

This technical guide has provided a detailed overview of the discovery of **Lasalocid** from Streptomyces lasaliensis. The information presented, including experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the optimization of fermentation and purification processes, as well as the exploration of the therapeutic potential of **Lasalocid** and its derivatives, is encouraged. The elucidation of its complex biosynthetic pathway opens up possibilities for bioengineering and the production of novel polyether antibiotics.

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